rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate
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Overview
Description
Rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an acetylcyclopropyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate typically involves multiple steps, starting with the preparation of the cyclopropylmethylamine precursor
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, with careful control of temperature, pressure, and reaction times.
Chemical Reactions Analysis
Types of Reactions
Rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions might produce carboxylic acids or ketones, while reduction reactions could yield alcohols or amines.
Scientific Research Applications
Rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate has several scientific research applications, including:
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : It may be used in biological studies to investigate the effects of cyclopropylmethylamine derivatives on biological systems.
Medicine: : Potential medicinal applications include the development of new drugs or therapeutic agents.
Industry: : The compound could be used in various industrial processes, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate exerts its effects depends on its specific application. For example, in medicinal applications, the compound might interact with specific molecular targets or pathways in the body to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate can be compared with other similar compounds, such as:
rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate: : This compound differs in the presence of a hydroxymethyl group instead of an acetyl group.
tert-butyl N-(cyclopropylmethyl)carbamate: : This compound lacks the acetyl group present in the this compound.
Properties
IUPAC Name |
tert-butyl N-[[(1S,2R)-2-acetylcyclopropyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-7(13)9-5-8(9)6-12-10(14)15-11(2,3)4/h8-9H,5-6H2,1-4H3,(H,12,14)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTQNKKXRJAJAO-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@@H]1CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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